5-Amidino-benzimidazole
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Overview
Description
5-Amidino-Benzimidazole is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This compound is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amidino-Benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution . Another method involves the reaction of o-phenylenediamine with aromatic or aliphatic aldehydes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-yield and efficient methods to ensure the production of the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 5-Amidino-Benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Substitution reactions, especially at the nitrogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which exhibit enhanced pharmacological activities .
Scientific Research Applications
5-Amidino-Benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It has shown potential as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 5-Amidino-Benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it inhibits the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The compound also interacts with nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Benzimidazole: The parent compound of 5-Amidino-Benzimidazole, known for its broad-spectrum pharmacological activities.
2-Substituted Benzimidazoles: These compounds have similar structures but different substituents at the 2-position, leading to varied biological activities.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions, known for its role in the structure of vitamin B12.
Uniqueness: this compound is unique due to the presence of the amidino group at the 5-position, which enhances its binding affinity to biological targets and increases its pharmacological potency .
Properties
Molecular Formula |
C8H9N4+ |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
[amino(3H-benzimidazol-5-yl)methylidene]azanium |
InChI |
InChI=1S/C8H8N4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-4H,(H3,9,10)(H,11,12)/p+1 |
InChI Key |
UHGFPMUGEQINGV-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC2=C(C=C1C(=[NH2+])N)NC=N2 |
Origin of Product |
United States |
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